C3a (70-77)

Immunology Lymphocyte function Complement-mediated regulation

C3a (70-77) is the minimal functional octapeptide retaining C3a anaphylatoxin specificity. As the validated COOH-terminal fragment (residues 70-77), it enables selective C3aR agonism without C5aR cross-reactivity—critical for complement signaling studies. It achieves 50% LIF inhibition at 10⁻⁸ M in T lymphocyte assays and enables C3aR-specific cross-desensitization. Substituting with shorter fragments or desArg metabolites compromises receptor selectivity and data reproducibility. Ideal for SAR benchmarking, lymphocyte C3a binding site isolation, and pharmacological profiling.

Molecular Formula C35H61N13O10
Molecular Weight 823.9 g/mol
Cat. No. B12307892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3a (70-77)
Molecular FormulaC35H61N13O10
Molecular Weight823.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N
InChIInChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)
InChIKeyLYTNSBOBASKUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C3a (70-77) Procurement: What Scientific Buyers Need to Know About This Anaphylatoxin Fragment


C3a (70-77) is a synthetic octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponding exactly to the COOH-terminal eight residues of human complement C3a anaphylatoxin (residues 70-77 of the 77-amino acid parent protein) [1]. First synthesized and characterized by Hugli and colleagues in 1977, it represents the minimal functional determinant that retains the biological specificity of the full-length C3a molecule, albeit at reduced potency (1-2% of C3a activity on a molar basis) [2]. The peptide is widely used in immunological and inflammatory research as a selective C3a receptor (C3aR) agonist and as a tool for probing complement-mediated cellular responses [3]. The free base has CAS registry number 63555-63-5, and commercial formulations are often supplied as trifluoroacetate (TFA) salts with purity specifications typically exceeding 95% [4].

Why C3a (70-77) Cannot Be Substituted with Other C3a-Derived Fragments


Substituting C3a (70-77) with alternative C3a fragments or analogs introduces experimental variability that can compromise data interpretation and reproducibility. The octapeptide represents a precisely defined minimal active fragment; shorter peptides lose critical functionality, as demonstrated by the hexapeptide C3a 72-77 which, while retaining macrophage-stimulating activity, represents a different molecular entity with distinct properties [1]. The C3a desArg metabolite (C3a desArg-77), formed by carboxypeptidase removal of the C-terminal arginine, is essentially inactive, and this inactivation can be experimentally replicated with C3a (70-77) following carboxypeptidase B digestion [2]. Moreover, C3a (70-77) exhibits receptor selectivity that distinguishes it from related anaphylatoxins such as C5a, enabling C3a-specific signaling interrogation [3]. These structural and functional distinctions underscore why procurement decisions cannot be based solely on general peptide class affiliation but must consider the specific residue composition and terminal integrity.

Quantitative Evidence: C3a (70-77) Comparative Performance Data for Procurement Decisions


T Lymphocyte Inhibition: C3a (70-77) vs. Full-Length C3a in Mitogen-Stimulated LIF Generation

In a direct head-to-head comparison, C3a (70-77) and full-length native C3a exhibited equipotent inhibition of leukocyte inhibitory factor (LIF) generation by human mononuclear leukocytes stimulated with the mitogens phytohemagglutinin (PHA) or concanavalin A (Con A). Both ligands achieved 50% inhibition at 10⁻⁸ M under these mitogen stimulation conditions [1]. However, when the antigen streptokinase-streptodornase (SK-SD) served as the stimulus, C3a (70-77) required a concentration more than 10-fold higher than that of C3a to achieve the same level of suppression, indicating stimulus-dependent differential potency [1]. The capacity of C3a(70-77)-Sepharose to adsorb mononuclear leukocytes required for LIF generation established a direct peptide-lymphocyte interaction [1].

Immunology Lymphocyte function Complement-mediated regulation

Macrophage Thromboxane Release: C3a (70-77) vs. C3a desArg and C3a 72-77

Cross-study comparative analysis reveals critical functional distinctions among C3a-derived fragments in eliciting macrophage thromboxane A₂ (TXA₂) release. While the octapeptide C3a (70-77) was not directly tested in this assay, the hexapeptide C3a 72-77 (which represents the C-terminal six residues of C3a and constitutes a sub-sequence of the octapeptide) stimulated the cyclooxygenation pathway of macrophage arachidonic acid metabolism, following the same receptor-ligand interaction routes (rapid onset of activation, low dose, and cumulative desensitization) as observed for other anaphylatoxin-cell interactions [1]. In contrast, C3a desArg was found to be rather ineffective in eliciting thromboxane release [1]. This comparison establishes that the C-terminal arginine residue (present in both C3a (70-77) and C3a 72-77 but absent in C3a desArg) is essential for macrophage activation via this pathway [2].

Inflammation Macrophage biology Eicosanoid signaling

Receptor Selectivity: C3a (70-77) Cross-Desensitization Discriminates C3a from C5a Signaling

C3a (70-77) demonstrates receptor selectivity through a specific cross-desensitization pattern. Pretreatment of ileal smooth muscle with C3a (70-77) selectively desensitizes the tissue to subsequent stimulation by C3a but does not affect responsiveness to human C5a, a related anaphylatoxin that signals through a distinct GPCR (C5aR1) [1]. Conversely, ileal smooth muscle pretreated with natural C3a becomes unresponsive to C3a (70-77), confirming that the octapeptide acts through the same C3a receptor binding sites as the full-length ligand [2]. This selective desensitization establishes C3a (70-77) as a C3aR-specific tool that does not cross-react with C5a receptors, a property critical for experiments requiring isolated interrogation of C3a-mediated pathways.

Receptor pharmacology Anaphylatoxin signaling Desensitization assays

Relative Potency: C3a (70-77) Activity Quantified as 1-2% of Full-Length C3a Across Multiple Assays

The synthetic octapeptide C3a (70-77) possesses 1-2% of the biological activities of full-length C3a on a molar basis across a panel of classical anaphylatoxin assays [1]. This relative potency was determined through comparative dose-response analyses in guinea pig ileum contraction, guinea pig uterus contraction, histamine release from rat mast cells, and vascular permeability enhancement in guinea pig and human skin [1]. The activity is sequence-specific: replacement of the C-terminal arginine with glycine in the analog C3a-(70-77)-Gly reduced activity to approximately 1% of the octapeptide level, confirming the essential role of the terminal arginine residue [1]. Interestingly, extending the peptide N-terminally to a 13-residue fragment (C3a 65-77) did not increase activity beyond that of C3a (70-77), demonstrating that the 8-residue sequence represents the minimal and sufficient functional core for retaining C3a specificity [1].

Potency comparison Anaphylatoxin activity Structure-activity relationship

Research Applications of C3a (70-77): Evidence-Based Use Cases for Scientific Procurement


Dissecting C3aR-Mediated T Lymphocyte Regulation Without Full Anaphylatoxin Complexity

C3a (70-77) is optimal for experiments investigating the direct interaction of complement peptides with human T lymphocytes. The compound achieves 50% inhibition of LIF generation at 10⁻⁸ M when stimulated with PHA or Con A, matching the potency of full-length C3a under these conditions, while requiring >10-fold higher concentrations for antigen (SK-SD)-stimulated LIF generation [1]. This stimulus-dependent potency difference makes C3a (70-77) particularly valuable for studies distinguishing mitogen-driven versus antigen-driven lymphocyte regulatory mechanisms. Additionally, C3a(70-77)-Sepharose affinity chromatography enables isolation and characterization of lymphocyte subpopulations expressing C3a binding sites, with selective depletion of the helper/inducer T lymphocyte population having been demonstrated [1].

Establishing C3aR-Specific Signaling in Multi-Anaphylatoxin Systems

In experimental systems where both C3a and C5a anaphylatoxins may be present or where off-target C5aR activation would confound interpretation, C3a (70-77) provides a selective C3aR agonist tool. The peptide specifically desensitizes ileal smooth muscle to C3a stimulation while leaving C5a responsiveness intact, and conversely, C3a-pretreated tissue becomes unresponsive to C3a (70-77) [1]. This bidirectional selectivity profile validates C3a (70-77) as a C3aR-specific probe suitable for cross-desensitization assays, receptor binding competition studies, and pharmacological profiling experiments where discrimination between C3aR and C5aR signaling pathways is essential. The octapeptide serves as a reference standard for identifying novel C3aR ligands, as demonstrated in studies characterizing the food-derived peptides oryzatensin (IC₅₀ = 44 µM) and casoxin C (IC₅₀ = 40 µM) [2][3].

Structure-Activity Relationship Studies of the C3a C-Terminal Effector Domain

C3a (70-77) represents the minimal sequence required for C3a-specific biological activity and is the foundational reference for C3a structure-activity relationship (SAR) investigations. Studies have shown that the 8-residue sequence is the functional core: the shorter pentapeptide LGLAR (C3a 73-77) was described as the C-terminal active site, while the tripeptide LAR is essential for C3a receptor binding on human eosinophils [1][2]. The octapeptide serves as a benchmark for evaluating modified C3a analogs, including N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) and 6-aminohexanoyl derivatives that enhance potency [2]. Investigators designing novel C3aR agonists or antagonists require C3a (70-77) as the validated reference compound against which to compare binding affinity, functional potency, and receptor internalization parameters [2].

In Vitro Inflammation Models Requiring Defined, Titratable C3aR Activation

C3a (70-77) is well-suited for in vitro inflammatory models where the full proinflammatory cascade triggered by native C3a may be excessive or difficult to titrate. The peptide induces histamine release and degranulation of rat mast cells, promotes contraction of guinea pig ileal tissue, and enhances vascular permeability in human skin [1]. Its 1-2% relative potency compared to full-length C3a enables finer concentration-response control, reducing the risk of receptor desensitization or supraphysiological activation that could mask subtle cellular responses. The compound is also appropriate for studies of C3aR-mediated macrophage activation, as the C-terminal arginine essential for this activity is preserved in C3a (70-77) but absent in the inactive desArg metabolite [2]. Furthermore, the octapeptide is susceptible to inactivation by carboxypeptidase B digestion (removing the C-terminal arginine), providing an internal experimental control for confirming C3aR-dependent effects [1].

Technical Documentation Hub

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